molecular formula C22H34O2 B072078 16-beta-Methylpregnenolone CAS No. 1474-71-1

16-beta-Methylpregnenolone

Cat. No. B072078
CAS RN: 1474-71-1
M. Wt: 330.5 g/mol
InChI Key: XXSFRYVGIQYVIQ-ORLXTKIQSA-N
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Description

16-beta-Methylpregnenolone is a molecule with the molecular formula C22H34O2 . It contains a total of 61 bonds, including 27 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ketone, 1 hydroxyl group, and 1 secondary alcohol .


Molecular Structure Analysis

The molecular structure of 16-beta-Methylpregnenolone is quite complex, with a total of 61 bonds. It includes 27 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ketone, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

16-beta-Methylpregnenolone has a molecular formula of C22H34O2. It has a predicted density of 1.07±0.1 g/cm3, a melting point of 198-200 °C, and a predicted boiling point of 450.1±45.0 °C .

Scientific Research Applications

  • Pharmacokinetics and Bioavailability : A study explored the pharmacokinetics of 16-dehydropregnenolone hydroxypropyl-β-cyclodextrin inclusion complex following oral administration, highlighting its improved bioavailability and distribution in tissues such as the stomach, intestine, lung, brain, and liver (Sun et al., 2017).

  • Enzymatic Mechanisms : Research on the mechanistic kinship between hydroxylation and desaturation reactions in pig and human CYP17 highlighted the acyl-carbon bond fission involved in pregnenolone cleavage, suggesting a link between hydroxylation and olefin formation in steroid biosynthesis (Lee-Robichaud et al., 1995).

  • Biosynthesis of Androstene : A study identified 16-dehydropregnenolone as an intermediate in 16-androstene biosynthesis in neonatal porcine testicular microsomes, emphasizing its role in the production of 16-androstenes (Kwan et al., 1984).

  • Stereochemical Studies : Investigations into the stereospecific removal of the 16α-hydrogen in the biosynthesis of 5,16-androstadien-3β-ol from pregnenolone revealed insights into the specific hydrogen atom's role in steroid biosynthesis (Hiromi & Shimizu, 1987).

  • Enzyme Kinetics in Testicular Microsomes : Research on 17-Hydroxylase and andien-β synthetase activities in immature pig testis microsomal fraction provided insights into the enzymatic processes converting pregnenolone to various steroids, including 16-dehydropregnenolone (Lavallée & Cooke, 1993).

  • Neurosteroid Modulation : A study found that 3 alpha-hydroxy-5 beta-pregnan-20-one sulfate, a neurosteroid, acts as a negative modulator of NMDA-induced current in cultured neurons, highlighting the importance of steroid sulfates in neural processes (Park-Chung et al., 1994).

  • Liposome-Encapsulated Formulation : Research on the pharmacokinetics and tissue distribution of 16-dehydropregnenolone liposome in female mice after intravenous administration showed the potential of liposomal formulations to enhance the bioavailability and therapeutic effectiveness of 16-dehydropregnenolone (Deng et al., 2016).

properties

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,16S,17S)-3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h5,13,16-20,24H,6-12H2,1-4H3/t13-,16-,17+,18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSFRYVGIQYVIQ-ORLXTKIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933120
Record name 3-Hydroxy-16-methylpregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-beta-Methylpregnenolone

CAS RN

1474-71-1
Record name Pregn-5-en-20-one, 3-beta-hydroxy-16-beta-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-16-methylpregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylpregnenolone, 16β-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ5R8355MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Wagner-Jauregg, L Zirngibl, H Günther - Tetrahedron Letters, 1967 - europepmc.org
[Transformation of 16-alpha-epoxy- 16-beta-methylpregnenolone with ammonia and primary amines]. - Abstract - Europe PMC … [Transformation of 16-alpha-epoxy- 16-beta-methylpregnenolone …
Number of citations: 2 europepmc.org

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